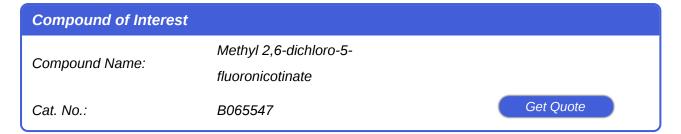


Physical and chemical properties of Methyl 2,6dichloro-5-fluoronicotinate

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An In-depth Technical Guide to Methyl 2,6dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dichloro-5-fluoronicotinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a methyl ester group on the pyridine ring, makes it a versatile intermediate for the introduction of this heterocycle into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Methyl 2,6-dichloro-5-fluoronicotinate, intended to support its application in research and development, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its functional groups allows for selective chemical modifications, rendering it a valuable precursor for the synthesis of novel pharmaceutical agents and other high-value chemical entities.

Physical and Chemical Properties

The fundamental physical and chemical properties of **Methyl 2,6-dichloro-5-fluoronicotinate** are summarized in the tables below. These properties are crucial for its handling, storage, and



application in chemical synthesis.

General and Physical Properties

Property Property	Value	Reference
CAS Number	189281-66-1	[1][2]
Molecular Formula	C7H4Cl2FNO2	[1][2]
Molecular Weight	224.01 g/mol	[1][2]
Appearance	Not explicitly stated for the methyl ester, but the parent acid is a light yellow to beige fine crystalline powder.	
Boiling Point	84 - 86 °C at 0.1 mmHg; 269.9 °C at 760 mmHg (predicted)	
Density	1.5 g/cm³ (predicted)	_
Solubility	No quantitative data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.	
Melting Point	Not available for the methyl ester. The parent acid, 2,6-dichloro-5-fluoronicotinic acid, has a melting point of 152-155 °C.	

Spectral Data

While specific spectral data for **Methyl 2,6-dichloro-5-fluoronicotinate** is not readily available in the public domain, the structure of related compounds has been confirmed using various spectroscopic techniques.[3] For researchers working with this compound, it is recommended to acquire and interpret the following spectra for verification of its identity and purity.



Spectrum Type	Expected Features
¹ H NMR	A singlet for the methyl ester protons (around 3.9 ppm) and a singlet or a doublet (due to coupling with fluorine) for the aromatic proton on the pyridine ring.
¹³ C NMR	Resonances for the methyl carbon, the ester carbonyl carbon, and the carbons of the pyridine ring. The carbons attached to chlorine and fluorine will show characteristic shifts and coupling patterns.
FT-IR	Characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm ⁻¹), C-Cl, C-F, and C-N bond vibrations, as well as aromatic C-H and C=C stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols

The synthesis of **Methyl 2,6-dichloro-5-fluoronicotinate** can be achieved through a multi-step process, typically starting from more readily available precursors. The following protocols are based on established synthetic routes for related compounds and provide a general framework for its preparation and purification.[4]

Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate

The synthesis can be envisioned in two main stages: the formation of the 2,6-dichloro-5-fluoronicotinic acid core, followed by esterification.

Stage 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

This stage often starts from a dihydroxy precursor, which is subsequently chlorinated.[4]

Foundational & Exploratory





- Preparation of Methyl 2,6-dihydroxy-5-fluoronicotinate: A solution of ethyl fluoroacetate and ethyl formate is treated with sodium methoxide at 0 °C. After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux. The reaction is then quenched with hydrochloric acid to precipitate the product, which is collected by filtration, washed with water, and dried.[4]
- Chlorination to 2,6-dichloro-5-fluoronicotinoyl chloride: The Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride in the presence of a lithium reagent (e.g., lithium phosphate or lithium chloride) in a sealed autoclave at high temperatures (e.g., 170 °C) for an extended period (e.g., 20 hours).[4] After cooling, the reaction mixture is worked up to isolate the acid chloride.
- Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid: The crude 2,6-dichloro-5-fluoronicotinoyl
 chloride is carefully hydrolyzed with water, often with the addition of a base to control the pH,
 to yield 2,6-dichloro-5-fluoronicotinic acid. The product is then isolated by filtration.[4]

Stage 2: Esterification to Methyl 2,6-dichloro-5-fluoronicotinate

The final step is the esterification of the carboxylic acid with methanol.

- Fischer Esterification: 2,6-dichloro-5-fluoronicotinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added. The mixture is then heated at reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
- Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl 2,6-dichloro-5-fluoronicotinate.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).



Analytical Methods

The purity and identity of the synthesized **Methyl 2,6-dichloro-5-fluoronicotinate** should be confirmed using standard analytical techniques.

- Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the
 purity of the product. A suitable mobile phase would be a mixture of hexane and ethyl
 acetate.
- High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity. A
 reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and
 water (with or without a modifier like formic acid or trifluoroacetic acid) is typically employed.
 [5]
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the molecule.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Chemical Reactivity and Applications

Methyl 2,6-dichloro-5-fluoronicotinate is a versatile intermediate due to the presence of multiple reactive sites. The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the inductive effects of the halogen substituents, activates the ring towards nucleophilic attack. The chlorine atoms at the 2- and 6-positions are good leaving groups, allowing for their displacement by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity is fundamental to the construction of more complex substituted pyridine derivatives.



Palladium-Catalyzed Cross-Coupling Reactions

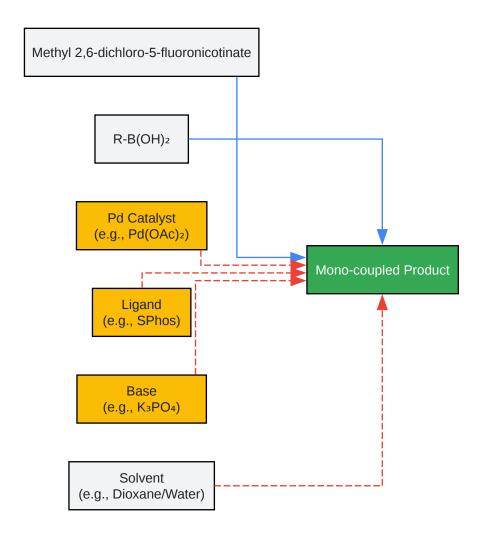
The chloro substituents can readily participate in a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.[6]
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

These reactions provide powerful tools for elaborating the structure of **Methyl 2,6-dichloro-5-fluoronicotinate** and are widely used in the synthesis of pharmaceuticals and other functional materials.

The following diagram illustrates a typical Suzuki-Miyaura cross-coupling reaction involving **Methyl 2,6-dichloro-5-fluoronicotinate**.





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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Methyl 2,6-dichloro-5-fluoronicotinate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion



Methyl 2,6-dichloro-5-fluoronicotinate is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and materials science industries. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of the substituted pyridine moiety into a wide range of molecular architectures. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective utilization.

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